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Compound of Interest
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3-Phenylcinnoline-4-carboxylic

acid

CAS No.: 10604-21-4

Cat. No.: B081916 Get Quote

Executive Summary: The Cinnoline Advantage
In the landscape of nitrogen-containing heterocycles, the cinnoline (1,2-benzodiazine) scaffold

represents a distinct, underutilized isostere of quinoline and isoquinoline. While quinolines have

dominated FDA approvals, cinnolines offer unique physicochemical properties—specifically, a

lower pKa (approx. 2.37 for the protonated form) and higher polarity due to the adjacent

nitrogen atoms.

For the medicinal chemist, the cinnoline core is not merely a scaffold but a molecular rheostat.

Its ability to participate in H-bonding via N1/N2 and its planar architecture make it an ideal

intercalator for DNA (Topoisomerase targeting) and a rigid linker for kinase inhibitors. This

guide dissects the structure-activity relationships (SAR) that govern these biological outputs.[1]

The Chemical Architecture
To understand the SAR, one must first master the numbering and electronic distribution. The

cinnoline ring consists of a benzene ring fused to a pyridazine ring.

Core Numbering & Reactivity Map
The biological activity is strictly dependent on substitutions at specific vectors.
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Figure 1: Functional mapping of the cinnoline scaffold. High-contrast nodes indicate critical

SAR zones.

Synthetic Strategies: Accessing the Scaffold
A robust SAR study requires reliable access to diverse derivatives. The choice of synthesis

dictates the substitution pattern.

Validated Synthetic Routes
Richter Cyclization: Best for 3-substituted cinnolines. Involves diazotization of o-

aminoarylpropiolic acids.[2]

Widman-Stoermer Synthesis: Ideal for 4-substituted derivatives. Cyclization of o-

aminoarylalkenes.

Borsche Synthesis: Generates cinnolin-4-ols (tautomeric with cinnolin-4-ones), which are

pivotal intermediates for chlorination and subsequent
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Figure 2: Primary synthetic workflows for generating SAR libraries. The Borsche route is

preferred for C-4 functionalization.

SAR Analysis by Therapeutic Area
Oncology: Kinase Inhibition (c-Met, PI3K, BTK)
Cinnolines serve as excellent ATP-mimetics. The N1-N2 motif can interact with the hinge region

of kinases, while the C-4 position allows for the projection of groups into the hydrophobic back

pocket.
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Key Insight: Substitution at C-4 with an amino or ether linker is critical.

Example: 4-amino-cinnoline-3-carboxamides are potent BTK inhibitors.[3]

Mechanism:[2] The C-3 carboxamide forms an intramolecular H-bond, planarizing the

system for optimal active site fit.

Benzenoid Ring (C-6/C-7): Electron-donating groups (EDGs) like methoxy (-OMe) or ethoxy

(-OEt) at C-6 and C-7 significantly enhance potency against c-Met and VEGFR. This mimics

the substitution pattern seen in quinazoline inhibitors (e.g., Gefitinib).

Oncology: Topoisomerase I Inhibition
Dibenzo[c,h]cinnolines act as non-camptothecin Topoisomerase I (TOP1) inhibitors.[1][3]

Critical SAR:

A-Ring: 2,3-dimethoxy substitution is essential for cytotoxicity.[1][3]

D-Ring: A methylenedioxy group is required for DNA intercalation stability. Removal leads

to loss of TOP1 targeting.[1][3]

N-Position: The protonation state of N5/N6 (in the dibenzo system) affects DNA binding

affinity.

Antimicrobial Activity (DNA Gyrase)
Cinnoxacin is the prototype. The SAR parallels that of fluoroquinolones.

N-1 Position: Alkylation (usually ethyl) is necessary for activity.

C-3 Position: A carboxylic acid is non-negotiable for binding to the DNA-gyrase complex.

C-6/C-7: Fluorine at C-6 or C-7 drastically increases potency against Gram-negative bacteria

by facilitating cell wall penetration and gyrase binding.

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6631947/
https://ijper.org/sites/default/files/IndJPhaEdRes-59-1-13.pdf
https://www.mdpi.com/1420-3049/24/12/2271
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631947/
https://www.mdpi.com/1420-3049/24/12/2271
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631947/
https://www.mdpi.com/1420-3049/24/12/2271
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631947/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes key SAR trends based on IC50/MIC values found in recent

literature.

Target /
Activity

Core
Modification

Substituent (R)
Potency (IC50 /
MIC)

Ref

c-Met Kinase
6,7-dimethoxy-4-

phenoxy
4-(2-F-phenoxy) 1.04 nM [1]

PI3K
3-substituted

cinnoline
Aryl-sulfonamide 0.26 µM [2]

BTK (RA)
4-amino-3-

carboxamide

Cyclopropyl-

amine
< 10 nM [3]

S. aureus

(MRSA)

4-hydroxy-

cinnoline
3-Iodo 0.097 µg/mL [4]

Topoisomerase I
Dibenzo[c,h]cinn

oline

2,3-(OMe)2, 8,9-

OCH2O
< 5 nM [5]

Self-Validating Experimental Protocol
Protocol: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Key Intermediate for Kinase

Inhibitors). Rationale: This intermediate allows for rapid library generation via nucleophilic

aromatic substitution (

) at the C-4 position.

Reagents:

6,7-Dimethoxycinnolin-4-ol (Starting Material)

Phosphorus Oxychloride (

) - Chlorinating agent

Triethylamine (

) - Acid scavenger (optional but recommended for stability)
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Step-by-Step Workflow:

Setup: In a flame-dried round-bottom flask (exclude moisture to prevent hydrolysis of

), suspend 1.0 eq of 6,7-dimethoxycinnolin-4-ol in neat

(10 eq).

Validation Check: The starting material should be a solid suspension.

Reaction: Heat to reflux (approx. 105°C) for 2-3 hours.

Endpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar,

baseline) should disappear, replaced by a less polar spot (product).

Observation: The solution will turn from a suspension to a clear, often dark orange/brown

solution.

Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous

stirring.

Safety: This reaction is exothermic (

hydrolysis). Maintain temperature < 10°C to prevent hydrolysis of the chloro-product back
to the alcohol.

Neutralization: Adjust pH to ~8 using saturated

or

.

Why? The free base is required for extraction; the protonated cinnolinium salt is water-

soluble.

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

.

Purification: Flash chromatography (Hexane/EtOAc gradient).
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Yield Expectation: 75-85%.

Future Directions: PROTACs and Hybrids
The future of cinnoline SAR lies in bivalent molecules.

PROTACs: The C-3 position of the cinnoline ring offers a solvent-exposed vector suitable for

attaching linkers (PEG/alkyl chains) to E3 ligase ligands (e.g., Thalidomide) without

disrupting the kinase binding at C-4.

Click-Hybrids: Using 4-azidocinnolines to "click" with alkynes, creating triazole-linked

cinnoline hybrids with enhanced metabolic stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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